![molecular formula C10H8ClNO2S B3041732 Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate CAS No. 35212-87-4](/img/structure/B3041732.png)

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate

Descripción general

Descripción

“Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H8ClNO2S . It is a solid substance and is used as an organic synthesis intermediate .

Synthesis Analysis

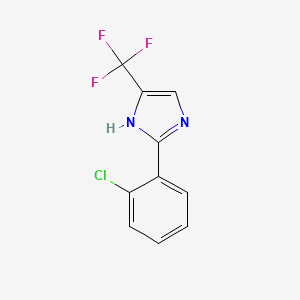

The synthesis of “Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate” involves several steps. The compound can be synthesized via a diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes . Another method involves a [3+2] cycloaddition reaction . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis

The InChI code for “Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate” is 1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate” are complex and can involve multiple steps . For example, one reaction involves the use of 2-fluoro-5-(trifluoromethyl)benzonitrile, methyl thioglycolate, and triethylamine .Physical And Chemical Properties Analysis

“Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate” is a solid substance . It has a molecular weight of 241.7 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Thiophene derivatives, including Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate, exhibit anti-inflammatory effects. Researchers have explored their potential as anti-inflammatory agents, which could be valuable in treating conditions related to inflammation, such as autoimmune diseases and chronic inflammatory disorders .

Antifungal Activity

Thiophenes have demonstrated antifungal properties. Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate may inhibit fungal growth and could be investigated further for its efficacy against specific fungal pathogens .

Antioxidant Effects

Thiophenes possess antioxidant activity, protecting cells from oxidative stress. Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate might contribute to antioxidant defense mechanisms, making it relevant for potential therapeutic applications .

Anti-Cancer Potential

Researchers have explored thiophenes as potential anti-cancer agents. These compounds may interfere with cancer cell growth, proliferation, and survival. Investigating Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate’s effects on cancer cells could reveal novel therapeutic strategies .

Kinase Inhibition

Thiophenes can modulate kinase activity, affecting cellular signaling pathways. Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate might interact with kinases, making it relevant for drug discovery and targeted therapies .

Estrogen Receptor Modulation

Some thiophenes exhibit estrogen receptor modulation. Investigating whether Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate interacts with estrogen receptors could provide insights into its potential hormonal effects .

Safety and Hazards

“Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate” is classified as a warning substance . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Direcciones Futuras

Thiophene and its derivatives, including “Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate”, show interesting applications in the field of medicinal chemistry . They are effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Mecanismo De Acción

Target of Action

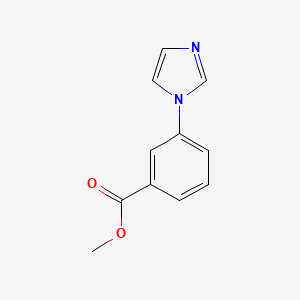

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate is a compound that has shown potential in the development of inhibitors of kinase targets . These targets include the LIMK protein family , PIM-kinases , and MAPK-2 kinase (MK2) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with its kinase targets by binding to their active sites, thereby inhibiting their activity . This interaction results in changes in the phosphorylation status of the kinases’ substrates, which can lead to alterations in various cellular processes .

Biochemical Pathways

The inhibition of these kinases affects multiple biochemical pathways. For instance, the inhibition of LIMK1 can disrupt actin polymerization, which is crucial for cell motility . Similarly, the inhibition of PIM-kinases and MK2 can affect various signaling pathways involved in cell growth and survival .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . The compound is also an inhibitor of several cytochrome P450 enzymes, which could affect its metabolism .

Result of Action

The inhibition of the aforementioned kinases by Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate can lead to various molecular and cellular effects. For instance, the disruption of actin polymerization can prevent the metastatic potential of tumor cells where LIMK is over-expressed . The inhibition of PIM-kinases and MK2 can also lead to the suppression of cell growth and induction of apoptosis .

Action Environment

The action, efficacy, and stability of Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound and ensure its efficacy .

Propiedades

IUPAC Name |

methyl 3-amino-6-chloro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWXWNCOUMITXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(S1)C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401159979 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-6-chlorobenzo[b]thiophene-2-carboxylate | |

CAS RN |

35212-87-4 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35212-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401159979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

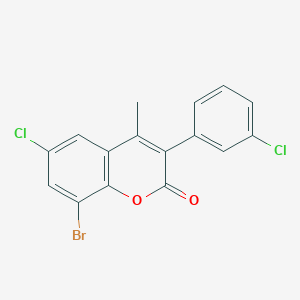

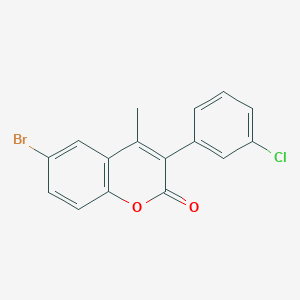

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2,3,4,5,6-Pentafluorophenoxy)phenyl]-3-[4-[[4-[[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]carbamoylamino]phenyl]methyl]phenyl]urea](/img/structure/B3041661.png)